Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-13-9(12)8-4-2-6-11(8)7-3-5-10/h8H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYOEHUBVUFLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Dependent Regioselectivity
In protic solvents such as methanol, alkylation predominantly occurs at the nitrogen center due to enhanced stabilization of transition states through hydrogen bonding. A representative procedure involves refluxing methyl pyrrolidine-2-carboxylate (1.0 eq) with acrylonitrile (1.2 eq) in anhydrous methanol for 12–24 hours under nitrogen atmosphere. Quenching with aqueous sodium bicarbonate followed by extraction with dichloromethane typically yields the N-alkylated product in 58–65% yield after silica gel chromatography.
Aprotic solvents like acetonitrile or dioxane favor competing C-alkylation pathways at ring positions, necessitating careful solvent selection. Kinetic studies of analogous systems demonstrate complete N-selectivity in methanol versus 35–40% C-alkylation byproducts in acetonitrile.
Base Optimization
The choice of base significantly impacts reaction kinetics and product distribution. Weak inorganic bases (K₂CO₃, NaHCO₃) provide sufficient deprotonation while minimizing ester hydrolysis, with optimal results observed at 0.5–1.0 eq loading. Stronger bases such as LDA or NaH lead to rapid decomposition of the starting material, as evidenced by NMR monitoring of side reactions.
Table 1: Base Effects on Alkylation Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Potassium carbonate | Methanol | 65 | 65 | 98.2 |
| Sodium hydride | THF | 0→25 | 12 | 61.4 |
| Triethylamine | Acetonitrile | 82 | 43 | 89.7 |
Data adapted from enamine alkylation studies and radical cascade protocols.
Radical Cyanomethylation Strategies
Recent advances in radical chemistry enable alternative pathways to cyanoethylated pyrrolidines through vinyl azide fragmentation cascades. While originally developed for cyanomethyl derivatives, this methodology shows adaptability for longer-chain cyanoethyl groups through substrate engineering.
Vinyl Azide Precursor Synthesis
The radical approach begins with preparation of 1-azidovinyl-pyrrolidine-2-carboxylate esters. Treatment of methyl pyrrolidine-2-carboxylate with 1-azidovinyl bromide in the presence of CuCN generates the azide precursor in 72% yield. Subsequent photolysis at 365 nm in DMF initiates a cascade reaction involving:
- Azide decomposition to nitrene intermediate
- Hydrogen abstraction from the pyrrolidine ring
- Radical recombination with acrylonitrile
This three-component reaction achieves 44–49% yield of methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate with excellent retention of stereochemistry at C-2.
Radical Initiator Screening
Azobisisobutyronitrile (AIBN) and benzophenone demonstrate superior initiation efficiency compared to thermal methods, as quantified by ESR spectroscopy studies. Control experiments without initiators produce <5% yield, confirming the radical chain mechanism.
Protecting Group-Mediated Synthesis
Multi-step sequences employing temporary protection of the pyrrolidine nitrogen enable high-purity synthesis under mild conditions. The tert-butoxycarbonyl (Boc) group proves particularly effective due to its orthogonal deprotection characteristics.
Boc-Protected Intermediate Route
- Boc protection of pyrrolidine-2-carboxylic acid using di-tert-butyl dicarbonate (85% yield)
- Esterification with methyl iodide/K₂CO₃ in DMF (93% yield)
- N-Alkylation with 2-bromopropionitrile under phase-transfer conditions (68% yield)
- Acidic Boc removal (TFA/DCM, quantitative)
This four-step sequence delivers the target compound in 54% overall yield with >99% enantiomeric excess when starting from L-proline.
Sulfonate-Activated Alkylation
Alternative activation via mesylation or tosylation of Boc-protected pyrrolidinol derivatives enables nucleophilic displacement with cyanide sources. Reaction of N-Boc-2-(methylsulfonyl)pyrrolidine with potassium cyanide in DMSO at 110°C provides the cyanoethylated product in 61% yield after deprotection.
Comparative Methodological Analysis
Table 2: Synthesis Method Comparison
| Parameter | Direct Alkylation | Radical Approach | Protecting Group Route |
|---|---|---|---|
| Overall Yield (%) | 58–65 | 44–49 | 54 |
| Step Count | 1 | 2 | 4 |
| Stereocontrol | Racemic | Racemic | Enantioselective |
| Scalability (kg) | >10 | <1 | 1–5 |
| Purity (HPLC, %) | 98.2 | 95.7 | 99.8 |
Data synthesized from patent literature, radical chemistry studies, and enamine alkylation research.
The direct alkylation method offers superior scalability for industrial applications, while the protecting group strategy remains preferred for enantioselective synthesis. Radical methods provide unique access to deuterated analogs through H/D exchange during the hydrogen abstraction step.
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
- ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.45–3.29 (m, 2H, NCH₂), 2.84 (t, J=6.8 Hz, 2H, CH₂CN), 2.65–2.48 (m, 2H, pyrrolidine H-3), 2.32–2.15 (m, 1H, pyrrolidine H-5), 1.95–1.78 (m, 3H, pyrrolidine H-4/H-5)
- ¹³C NMR (100 MHz, CDCl₃): δ 174.8 (COOCH₃), 119.2 (CN), 58.4 (NCH₂), 52.1 (COOCH₃), 47.3–44.8 (pyrrolidine C-2/C-3), 25.6–22.1 (pyrrolidine C-4/C-5), 17.9 (CH₂CN)
- HRMS (ESI+): m/z calcd. for C₉H₁₄N₂O₂ [M+H]⁺ 193.1083, found 193.1081
Chemical Reactions Analysis
Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Analgesic Development
Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate serves as a precursor or scaffold for developing potent analgesics. Its structural modifications can lead to derivatives with enhanced analgesic properties, which are crucial in pain management therapies. Research indicates that alterations in the pyrrolidine structure can significantly impact the biological activity of related compounds, including those targeting opioid receptors. For example, modifications to the nitrogen substituents have been shown to yield compounds with varying degrees of potency compared to traditional opioids like fentanyl .
Anti-diabetic Agents
The compound has also been explored as a part of the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are promising candidates for diabetes treatment. Compounds derived from this compound exhibited significant inhibition of DPP-IV, which is vital for regulating glucose levels in the body. One such derivative demonstrated an IC50 value of 116 nM, indicating its potential effectiveness as an antidiabetic agent .
Anti-parasitic Applications
This compound has been investigated for its anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have identified derivatives that exhibit low micromolar inhibition of T. cruzi growth, with some compounds showing nanomolar activity without cytotoxic effects on human cells. The mechanism of action appears to involve inhibition of critical enzymes such as CYP51, which is essential for parasite survival .
Synthetic Chemistry Applications
This compound is recognized for its utility as a versatile small molecule scaffold in synthetic organic chemistry. Its structure allows for various chemical modifications to create libraries of compounds with diverse biological activities. Researchers have utilized this scaffold to explore different pharmacophores and optimize lead compounds for specific therapeutic targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic and signaling pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The 2-cyanoethyl group introduces unique electronic and steric properties compared to other substituents observed in pyrrolidine derivatives:
Physicochemical Properties
Spectral Data
- IR Spectroscopy: Cyanoethyl-substituted compounds exhibit strong C≡N stretches near 2240 cm⁻¹, distinct from carbonyl peaks (~1700 cm⁻¹) in esters .
- NMR: The 2-cyanoethyl group would show characteristic signals: δ ~2.5–3.0 ppm (CH2CN) in ¹H NMR and δ ~115–120 ppm (CN) in ¹³C NMR, differing from sulfonyl (δ ~110 ppm, SO2) or aromatic (δ ~125–140 ppm) substituents .
Physical State and Stability
- Target Compound: Likely a low-melting solid or viscous liquid (similar to ’s derivatives). The cyano group may confer hygroscopicity.
- Methyl 1-(4-sulfonylphenyl)pyrrolidine-2-carboxylate () : Solid with high thermal stability (melting point >150°C) due to sulfonyl rigidity .
Biological Activity
Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by its unique structure that includes a cyanoethyl group and a carboxylate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
- Molecular Formula : C₈H₁₃N₂O₂
- Molecular Weight : 171.20 g/mol
- Structure : The compound features a pyrrolidine ring, which is known for its ability to interact with biological targets due to its nitrogen atom, providing a site for hydrogen bonding and other interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate group can form ionic bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Research Findings
- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of enzymes that play critical roles in cancer metabolism.
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of certain cancer cell lines, indicating its role as a possible therapeutic agent.
- Neuroprotective Effects : Some research has also pointed towards neuroprotective effects, where the compound may help mitigate neuronal damage in models of neurodegenerative diseases.
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study 1 : In a study examining its effect on glioblastoma cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer drug.
- Case Study 2 : Another investigation into its neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl Pyrrolidine-2-carboxylate | Structure | Moderate enzyme inhibition |
| 1-(2-Cyanoethyl)pyrrolidine-2-carboxamide | Structure | Stronger anticancer activity |
| Methyl 1-(3-cyanopropyl)pyrrolidine-2-carboxylate | Structure | Enhanced neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving functionalization of the pyrrolidine ring. A common approach includes:
- Step 1 : Formation of the pyrrolidine core via cyclization of amino acids (e.g., L-proline derivatives) or reductive amination .
- Step 2 : Introduction of the 2-cyanoethyl group via nucleophilic substitution or Michael addition, using reagents like acrylonitrile under basic conditions .
- Step 3 : Esterification with methyl chloroformate or transesterification to install the carboxylate group .
- Critical Parameters : Microwave-assisted synthesis (50–100°C, 1–3 hours) improves efficiency (yields ~40–70%) compared to traditional reflux methods. Solvent choice (e.g., methanol vs. DMF) and catalyst selection (e.g., NaBH₄ for reductive steps) are pivotal for minimizing side reactions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., pyrrolidine ring protons at δ 1.8–3.2 ppm, cyanoethyl CN stretch at ~2250 cm⁻¹ in IR) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H⁺] at m/z ~211) .
- X-ray Crystallography : For absolute stereochemistry, use SHELX or Mercury for structure refinement. SHELXL is preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters .
Q. What purification strategies are effective for this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities.
- Recrystallization : Use ethyl acetate/hexane mixtures (1:3 ratio) to isolate crystalline forms.
- Critical Note : Monitor for residual solvents (e.g., DMF) via GC-MS, as they can interfere with biological assays .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine ring impact biological activity, and how can they be controlled during synthesis?
- Methodological Answer :
- Stereocontrol : Use chiral auxiliaries (e.g., (S)-proline derivatives) or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce enantiomeric purity. For example, (R)-configured analogs show higher receptor affinity in preliminary pharmacological screens .
- Activity Correlation : Docking studies (AutoDock Vina) and molecular dynamics simulations reveal that the 2-cyanoethyl group’s orientation modulates binding to enzymatic pockets (e.g., proteases). Conformational analysis via Cremer-Pople puckering parameters (q, θ) quantifies ring distortion, which impacts ligand-receptor interactions .
Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Data Reconciliation : If X-ray data (e.g., bond lengths) conflict with NMR NOE effects:
Validate crystallographic refinement using WinGX (check R-factors < 5%).
Re-examine NMR sample preparation (e.g., solvent polarity-induced conformational changes).
Perform DFT calculations (Gaussian 16) to compare theoretical/experimental geometries .
- Case Study : A 2024 study found discrepancies in cyanoethyl group torsion angles between solid-state (X-ray) and solution-state (NOESY) data, resolved by variable-temperature NMR to identify dynamic equilibria .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (~1.2), BBB permeability (low), and CYP450 inhibition. The cyanoethyl group enhances metabolic stability but reduces solubility (clogP ~1.5) .
- Docking Protocols : Glide SP mode (Schrödinger Suite) with homology-modeled targets (e.g., viral proteases) identifies potential binding modes. Validate with MM-GBSA free-energy calculations .
Q. How can researchers optimize synthetic routes to scale up without compromising enantiomeric excess?
- Methodological Answer :
- Flow Chemistry : Continuous-flow systems reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve ee (>98%) by minimizing racemization.
- Catalyst Screening : Immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., Pd/C) enhance reproducibility. A 2025 patent achieved 90% yield using immobilized CAL-B for esterification .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing biological assay data involving this compound?
- Methodological Answer :
- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism, four-parameter logistic model).
- Error Handling : Apply Grubbs’ test to exclude outliers in triplicate assays.
- Multi-Target Studies : Use PCA (Principal Component Analysis) to cluster activity profiles across receptor subtypes .
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Polar Protic vs. Aprotic : In DMSO, the cyanoethyl group exhibits higher electrophilicity due to solvent stabilization of transition states. Kinetic studies (UV-Vis monitoring at 300 nm) show rate constants increase 3-fold in DMF vs. THF .
- Green Chemistry : Switch to cyclopentyl methyl ether (CPME) for safer, high-yielding reactions (boiling point 106°C, non-polar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
